molecular formula C14H20N6O4S2 B1203316 Mmhds CAS No. 73491-33-5

Mmhds

Cat. No.: B1203316
CAS No.: 73491-33-5
M. Wt: 400.5 g/mol
InChI Key: NRGVZXSKWPQYMK-YUMQZZPRSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mmhds involves the formation of disulfide bonds between two molecules of 1-N-methyl-4-mercaptohistidine. This process typically requires the use of oxidizing agents to facilitate the formation of the disulfide linkage. The reaction conditions often include a controlled environment to ensure the stability of the intermediate compounds and the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Mmhds undergoes various chemical reactions, including:

    Oxidation: The disulfide bonds in this compound can be oxidized to form sulfonic acids.

    Reduction: The disulfide bonds can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol.

    Substitution: The amino and carboxyl groups in this compound can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution Reagents: Various alkylating agents, acylating agents.

Major Products

    Oxidation Products: Sulfonic acids.

    Reduction Products: Thiols.

    Substitution Products: Various derivatives depending on the substituents introduced.

Scientific Research Applications

Mmhds has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its role in biological systems, particularly in redox reactions and as a potential antioxidant.

    Medicine: Investigated for its potential therapeutic properties, including its role in modulating oxidative stress and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Mmhds involves its ability to participate in redox reactions due to the presence of disulfide bonds. These bonds can be readily oxidized or reduced, allowing this compound to act as an electron donor or acceptor in various biochemical pathways. The molecular targets and pathways involved include enzymes and proteins that regulate oxidative stress and redox homeostasis.

Comparison with Similar Compounds

Similar Compounds

    Cysteine: Another amino acid with a thiol group that can form disulfide bonds.

    Glutathione: A tripeptide with a thiol group that plays a crucial role in cellular redox balance.

    Homocysteine: An amino acid similar to cysteine but with an additional methylene group.

Uniqueness

Mmhds is unique due to its specific structure, which includes two imidazole rings connected by a disulfide bond. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable disulfide bonds and participate in redox reactions makes it a valuable compound for various scientific applications.

Properties

IUPAC Name

(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-1-methylimidazol-4-yl]disulfanyl]-3-methylimidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O4S2/c1-19-5-17-11(9(19)3-7(15)13(21)22)25-26-12-10(20(2)6-18-12)4-8(16)14(23)24/h5-8H,3-4,15-16H2,1-2H3,(H,21,22)(H,23,24)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGVZXSKWPQYMK-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1CC(C(=O)O)N)SSC2=C(N(C=N2)C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC(=C1C[C@@H](C(=O)O)N)SSC2=C(N(C=N2)C)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73491-33-5
Record name 1-N-Methyl-4-mercaptohistidine disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073491335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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